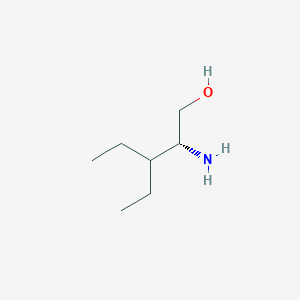![molecular formula C13H23NO4 B13581258 1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, making it useful in multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 4,6-dimethylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile or tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds often involves continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. These processes typically use microreactor systems to introduce the Boc group into a variety of organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used reagents for deprotection.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions involving the Boc-protected amine.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid exerts its effects involves the formation and removal of the Boc protecting group. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The removal of the Boc group occurs under acidic conditions, leading to the formation of a tert-butyl carbocation, which is stabilized by elimination and decarboxylation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-butoxycarbonyl piperidine-4-carboxylic acid
- 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid
- 1-tert-butoxycarbonyl-4-methoxymethylpyrrolidine-2-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and the steric effects it imparts in synthetic reactions. This makes it particularly useful in certain synthetic pathways where other Boc-protected compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(2S,4R,6S)-4,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-8-6-9(2)14(10(7-8)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t8-,9+,10+/m1/s1 |
Clé InChI |
MHVRTIOHOLFKNY-UTLUCORTSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1CC(N(C(C1)C(=O)O)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



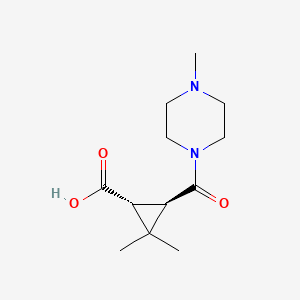
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)


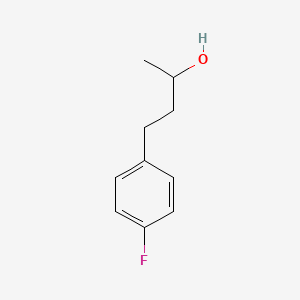
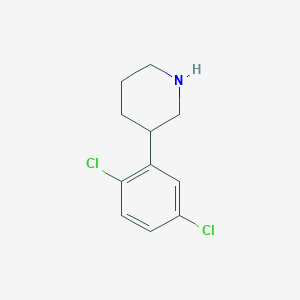
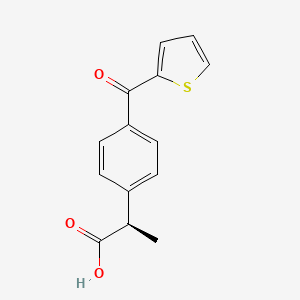
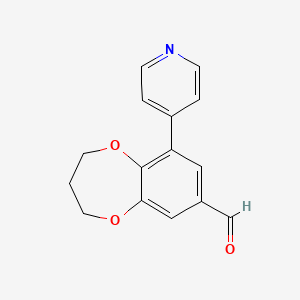
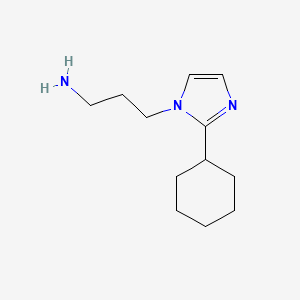
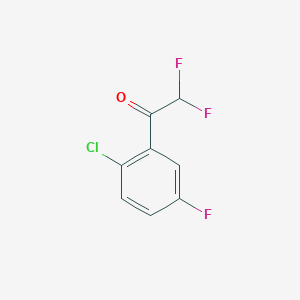
![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)

